molecular formula C12H20N4O4S B2761687 Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2137761-21-6

Tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No. B2761687
CAS RN: 2137761-21-6
M. Wt: 316.38
InChI Key: ACARLMXLBFQECW-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings . It also has a tert-butyl group, a carboxylate group, and a methylsulfamoyl group attached to it .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the bicyclic ring system. The exact structure would depend on the specific arrangement of the atoms and the conformation of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxylate group could participate in acid-base reactions, and the sulfamoyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Safety And Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could include studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

tert-butyl 3-(methylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c1-12(2,3)20-11(17)15-5-6-16-9(8-15)10(7-14-16)21(18,19)13-4/h7,13H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACARLMXLBFQECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)(=O)NC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137949318

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